N-Acetylprocainamide
概述
描述
乙酰卡尼地尔,也称为 N-乙酰普鲁卡因酰胺,是一种 III 类抗心律失常药。它是普鲁卡因酰胺(一种 Ia 类抗心律失常药)的 N-乙酰化代谢产物。 乙酰卡尼地尔用于通过稳定心脏膜和延长动作电位持续时间来控制和治疗心律失常 .
作用机制
乙酰卡尼地尔通过阻断心脏细胞中的钾通道发挥作用,从而延长心脏动作电位的复极化阶段。这种作用稳定了心脏膜,并防止会导致心律失常的异常电活动。 乙酰卡尼地尔的分子靶点包括钾通道和其他参与心脏电生理的离子通道 .
生化分析
Biochemical Properties
Acecainide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with potassium channels, where acecainide acts as a potassium-channel blocker. This interaction delays phase 3 repolarization, leading to an increase in action potential duration and a decrease in the sensitivity of cells to electrical stimuli . Additionally, acecainide is metabolized in the liver by N-acetyltransferase, an enzyme that catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines and aromatic amines such as procainamide .
Cellular Effects
Acecainide exerts significant effects on various types of cells and cellular processes. In cardiac cells, it increases the Q-T interval of the PQRST heart rhythm, which helps manage arrhythmias . The compound influences cell function by modulating cell signaling pathways, particularly those involved in electrical conduction and repolarization. Acecainide’s impact on gene expression and cellular metabolism is primarily related to its role in prolonging the action potential duration and increasing the effective refractory period .
Molecular Mechanism
At the molecular level, acecainide exerts its effects by binding to potassium channels and delaying phase 3 repolarization . This binding interaction decreases the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period. Additionally, acecainide’s molecular mechanism involves the inhibition of certain enzymes, such as N-acetyltransferase, which catalyzes the acetylation of procainamide into acecainide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acecainide change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Acecainide has a half-life of approximately 4.3 to 15.1 hours, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, acecainide’s efficacy in prolonging the action potential duration and increasing the effective refractory period may diminish due to its degradation and metabolism .
Dosage Effects in Animal Models
The effects of acecainide vary with different dosages in animal models. At therapeutic doses, acecainide effectively manages arrhythmias by prolonging the action potential duration and increasing the effective refractory period . At high doses, acecainide can cause toxic or adverse effects, including proarrhythmia and other cardiac complications . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
Acecainide is involved in several metabolic pathways, primarily in the liver. It is metabolized by N-acetyltransferase, which catalyzes the transfer of acetyl groups from acetyl-CoA to procainamide, resulting in the formation of acecainide . This acetylation reaction is a key step in the metabolic pathway of procainamide and is genetically determined . The metabolic flux and levels of metabolites are influenced by the activity of N-acetyltransferase and other enzymes involved in the acetylation process .
Transport and Distribution
Acecainide is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 1.5 L/kg, indicating that it is primarily confined to the plasma or liquid parts of the blood . Acecainide binds to plasma proteins, although its protein binding is lower than that of procainamide . The compound’s transport and distribution are also influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of acecainide is primarily within the cytoplasm and plasma membrane of cardiac cells . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to potassium channels to exert its effects. Acecainide’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its proper function in modulating electrical conduction and repolarization .
准备方法
乙酰卡尼地尔是通过普鲁卡因酰胺的乙酰化反应合成的。 该反应涉及将乙酰基从乙酰辅酶 A 转移到普鲁卡因酰胺,由 N-乙酰转移酶催化 。反应条件通常包括合适的溶剂和受控温度,以确保最佳的收率和纯度。 乙酰卡尼地尔的工业生产方法涉及大规模乙酰化过程,然后进行纯化步骤以分离所需产品 .
化学反应分析
乙酰卡尼地尔会经历几种类型的化学反应,包括:
氧化: 乙酰卡尼地尔可以被氧化形成各种代谢产物。常见的氧化试剂包括过氧化氢和高锰酸钾。
还原: 乙酰卡尼地尔的还原反应可以使用硼氢化钠等还原剂进行。
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化的代谢产物,而还原可能会产生乙酰卡尼地尔的还原形式 .
科学研究应用
乙酰卡尼地尔具有多种科学研究应用,包括:
化学: 乙酰卡尼地尔用作分析化学中的参考化合物,用于开发新的分析方法。
生物学: 在生物学研究中,乙酰卡尼地尔用于研究抗心律失常药对心脏细胞和组织的影响。
医学: 在临床上,乙酰卡尼地尔用于控制心律失常。它还在研究其对其他心血管疾病的潜在影响。
相似化合物的比较
乙酰卡尼地尔类似于其他抗心律失常药,例如普鲁卡因酰胺和奎尼丁。 与普鲁卡因酰胺相比,乙酰卡尼地尔的作用时间更长,并且产生更少的心脏并发症和过敏反应 。类似的化合物包括:
普鲁卡因酰胺: 一种 Ia 类抗心律失常药,作用时间较短。
奎尼丁: 另一种 Ia 类抗心律失常药,具有不同的药代动力学特性。
地索吡拉米德: 一种 Ia 类抗心律失常药,具有类似的作用,但副作用谱不同.
属性
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEECCEWTUVWFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34118-92-8 (mono-hydrochloride) | |
Record name | Acecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048414 | |
Record name | Acecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-44-1 | |
Record name | N-Acetylprocainamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32795-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylprocainamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-Acetylprocainamide (Acecainide) primarily acts as a Class III antiarrhythmic agent by blocking potassium channels in cardiac cells. [, , ] This blockade prolongs the repolarization phase of the cardiac action potential, effectively increasing the effective refractory period of the heart muscle. [, ]
ANone: By prolonging the effective refractory period, this compound (Acecainide) suppresses the re-entry circuits that are responsible for maintaining many types of cardiac arrhythmias, particularly ventricular tachycardia. [, , ]
ANone: this compound has the molecular formula C13H19N3O2 and a molecular weight of 250.3 g/mol.
ANone: Acetylation of Procainamide to this compound leads to a shift in its antiarrhythmic profile. While both compounds exhibit antiarrhythmic effects, this compound demonstrates a more pronounced Class III action (potassium channel blockade) compared to Procainamide. [, , ] This difference arises from structural modifications influencing their interactions with ion channels.
ANone: Yes, research has explored other Procainamide derivatives, such as N-Propionylprocainamide, to assess their effects on hemodynamics and cardiac blood flow. [, ] These studies aim to identify compounds with improved efficacy and a reduced risk of side effects.
ANone: While the provided research doesn't directly discuss sustained-release formulations of this compound (Acecainide), one paper mentions the use of sustained-release Procainamide hydrochloride. [] This suggests the possibility of exploring similar formulation approaches for this compound (Acecainide) to potentially improve patient compliance by reducing dosing frequency.
ANone: this compound (Acecainide) can be administered intravenously or orally. [] It is primarily eliminated by renal excretion, meaning kidney function significantly influences its clearance from the body. [, , , ]
ANone: Research in rats indicates age-related changes in the pharmacokinetics of this compound. [] The study showed a decrease in clearance, bioavailability, and volume of distribution with increasing age. These findings highlight the potential need for dose adjustments in elderly patients.
ANone: Several studies mention measuring serum or plasma concentrations of this compound (Acecainide) to assess its antiarrhythmic efficacy. [, , , , ] While specific therapeutic ranges are not provided within the excerpts, the research emphasizes the importance of monitoring drug levels for optimal treatment and minimizing potential toxicity.
ANone: Yes, a patient's acetylator status, which reflects their ability to metabolize drugs via N-acetylation, significantly influences the pharmacokinetics of both Procainamide and this compound (Acecainide). [, , , ] Slow acetylators tend to have higher plasma concentrations of Procainamide and may require dose adjustments to avoid toxicity.
ANone: Research indicates that Trimethoprim, an antibiotic, can inhibit the renal clearance of both Procainamide and this compound (Acecainide), leading to increased plasma concentrations. [] This interaction highlights the importance of considering a patient's medication history when prescribing this compound (Acecainide).
ANone: Researchers commonly use canine models to induce atrial flutter and study the effects of this compound (Acecainide) on cardiac electrophysiology. [, ] These models mimic the clinical scenario and allow for detailed investigations into the drug's mechanism of action and efficacy in suppressing arrhythmias.
ANone: While both Procainamide and this compound (Acecainide) can potentially induce a lupus-like syndrome, clinical experience suggests that this compound (Acecainide) might have a lower incidence. [, ] This difference is likely due to the structural modification (acetylation), which could alter its immunogenicity.
ANone: As this compound (Acecainide) is primarily eliminated through the kidneys, patients with renal failure are at an increased risk of drug accumulation and toxicity. [, ] Careful dose adjustments and close monitoring of drug levels are crucial in this patient population.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。